Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
Description
Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a multifunctional organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3-aminophenyl substituent, and a 2-hydroxypropanoate backbone. This structure confers unique reactivity and solubility properties, making it valuable in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the hydroxy and amino groups enable hydrogen bonding and further functionalization.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
GCWFXBOJZRXZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(C(=O)OC)O |
Origin of Product |
United States |
Biological Activity
Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The molecular formula is with a molecular weight of approximately 296.34 g/mol. The presence of the amino group and hydroxyl functionalities suggests potential interactions with biological targets.
Mechanisms of Biological Activity
- Antioxidant Activity :
- Cytotoxicity Against Tumor Cells :
- Enzyme Inhibition :
Case Study 1: Antioxidant Efficacy
A study evaluated various derivatives' antioxidant activities, including those structurally related to this compound. The results indicated that these compounds effectively inhibited lipid peroxidation and exhibited significant radical-scavenging activity compared to standard antioxidants like Trolox .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 19.6 ± 0.8 | Lipid Peroxidation Inhibition |
| Compound B | 6.23 ± 0.33 | Radical Scavenging Activity |
Case Study 2: Cytotoxicity Assessment
Research on tumor cell lines revealed that certain analogs demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship indicated that modifications at the amino group significantly influenced cytotoxic potency .
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 45 |
| PC-3 | 5 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Key Differences: Replaces the 3-aminophenyl group with a 3-bromophenyl moiety and introduces a methyl group at the 2-position.
- Synthetic Utility: Bromine facilitates cross-coupling reactions (e.g., Suzuki), absent in the amino-substituted analog.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate
Backbone Modifications
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Key Differences: Lacks the hydroxy group at the 2-position and replaces the 3-aminophenyl group with a methyl group.
- Impact : Reduced hydrogen-bonding capacity decreases solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to the hydroxy-containing target compound .
Methyl 3-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)carbonylamino)thiophene-2-carboxylate
Protecting Group and Functional Group Variations
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate
- Key Differences: Uses a diphenylmethyleneamino group instead of Boc-protected amine and a trifluoromethylphenyl substituent.
- Impact : The trifluoromethyl group increases electronegativity, altering electronic distribution and acidity (pKa ~4.5 vs. ~8.2 for Boc-protected amines) .
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate
- Key Differences : Features a benzofuran-oxo-acetamido group and benzyloxycarbonyl (Cbz) protection instead of Boc.
- Impact: The Cbz group is more labile under hydrogenolysis conditions, offering orthogonal protection strategies. The benzofuran moiety contributes to planar rigidity, affecting conformational flexibility .
Data Tables
Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., Br, CF₃) on the aromatic ring reduce nucleophilic reactivity compared to the 3-aminophenyl group, which participates in resonance stabilization .
- Hydrogen Bonding : The 2-hydroxy group in the target compound enhances solubility in polar solvents and facilitates crystallinity, unlike methyl or carboxylic acid analogs .
- Synthetic Yields : Low yields (e.g., 14% for compound 3p ) highlight challenges in sterically congested systems, suggesting optimized conditions are needed for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
